molecular formula C10H12FN5O3 B093178 2-Fluoro-3'-deoxyadenosine CAS No. 15386-69-3

2-Fluoro-3'-deoxyadenosine

Cat. No.: B093178
CAS No.: 15386-69-3
M. Wt: 269.23 g/mol
InChI Key: PCVQISHHKVORII-OBXARNEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3'-deoxyadenosine is a fluorinated nucleoside analogue characterized by a fluorine atom at the 2-position of the adenine base and a deoxygenated 3'-hydroxyl group on the ribose sugar (Fig. 1). Recent studies highlight its biosynthesis using immobilized nucleoside 2′-deoxyribosyltransferases (NDTs) from extremophiles, achieving a yield of 5.90 ± 0.46 mg with 219.3% production efficiency compared to free enzymes . High-resolution mass spectrometry (HRMS) confirmed its molecular identity (observed m/z = 270.1006, deviation 3.33 ppm), while ¹⁹F NMR revealed a distinct chemical shift at -73 ppm, attributed to shielding effects from the ribose structure . Notably, it exhibits 100% anti-trypanosomal activity, positioning it as a promising candidate for neglected tropical disease therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3’-deoxyadenosine typically involves the fluorination of 2’-deoxyadenosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds as follows:

  • 2’-Deoxyadenosine is dissolved in an anhydrous solvent such as dichloromethane.
  • DAST is added dropwise to the solution at low temperatures (0-5°C).
  • The reaction mixture is stirred for several hours, gradually warming to room temperature.
  • The product is purified using column chromatography to obtain pure 2-Fluoro-3’-deoxyadenosine.

Industrial Production Methods: Industrial production of 2-Fluoro-3’-deoxyadenosine may involve enzymatic synthesis using purine nucleoside phosphorylases. This method is advantageous due to its high specificity and mild reaction conditions. The enzymatic process involves:

  • Using recombinant Escherichia coli strains expressing purine nucleoside phosphorylase.
  • Incubating the bacterial culture with 2’-deoxyadenosine and a fluorine donor.
  • Isolating and purifying the product through filtration and chromatography.

Chemical Reactions Analysis

Polymerase Incorporation and Stability in Nucleic Acids

2F3dA is incorporated into DNA via thermostable polymerases, enhancing stability against fragmentation:

Polymerase Compatibility

PolymeraseIncorporation EfficiencyApplicationSource
Vent (exo<sup>−</sup>)HighPCR and Sanger sequencing
UlTmaHighestMALDI-MS analysis

Stabilizing Effects

  • Mechanism : The 2′-fluoro group stabilizes the N-glycosidic bond via electron-withdrawing effects, reducing carbocation formation and backbone cleavage .

  • MALDI-MS Performance : 2F3dA-modified DNA shows no fragmentation, unlike unmodified DNA .

  • Nuclease Resistance : Resists degradation by exonuclease III and snake venom phosphodiesterase .

Transport and Phosphorylation

  • Transport : 2F3dA enters Trypanosoma brucei via the TbAT1/P2 adenosine transporter .

  • Phosphorylation : Substrate for T. brucei adenosine kinase (Km = 2.1 µM), enabling activation to 2F3dA-triphosphate .

Enzymatic Resistance

  • Adenosine Deaminase (ADA) Resistance : The 2-fluoro substitution prevents deamination to 2-fluoro-3'-deoxyinosine, preserving bioactivity .

  • Half-Life in Plasma : Short (<2 hours), necessitating prodrug strategies for therapeutic use .

Acid/Base Stability

  • Acidic Conditions (pH <3) : Rapid depurination due to protonation at N7 of adenine .

  • Alkaline Conditions (pH >9) : Stable for >24 hours at 25°C .

Radical-Induced Damage

  • Fenton Reaction : Generates 8,5′-cyclo-2′-deoxyadenosine adducts under oxidative stress, implicated in DNA damage .

Analytical Characterization

MethodKey FindingsSource
High-Resolution MS[M+H]<sup>+</sup> = 286.0921 (calc. 286.0924)
UV-Vis Spectroscopyλ<sub>max</sub> = 260 nm (ε = 15,400 M<sup>−1</sup>cm<sup>−1</sup>)

Scientific Research Applications

Scientific Research Applications

1.1 Chemistry

  • Building Block for Oligonucleotides : 2-Fluoro-3'-deoxyadenosine is utilized as a precursor for synthesizing modified oligonucleotides and nucleic acids. Its structural similarity to natural nucleosides allows it to be incorporated into DNA, facilitating studies on nucleic acid behavior and function.

1.2 Biology

  • DNA Replication and Repair Studies : Researchers employ this compound to investigate mechanisms of DNA replication and repair. Its incorporation into DNA strands can disrupt normal polymerase activity, providing insights into the fidelity of DNA synthesis and the cellular response to DNA damage .

Medical Applications

2.1 Antiviral and Anticancer Agent

  • Cytotoxic Properties : this compound has been studied as a potential prodrug for 2-fluoroadenine, which exhibits significant cytotoxicity against various tumor cells. The compound acts by inhibiting DNA synthesis, making it effective against rapidly dividing cancer cells .
  • Mechanism of Action : Upon incorporation into DNA, it leads to chain termination during replication, effectively halting cell proliferation. Additionally, it targets purine nucleoside phosphorylase, an enzyme critical for nucleotide metabolism, further enhancing its cytotoxic effects .

2.2 Therapeutic Potential in Infectious Diseases

  • Preclinical Studies : Research indicates that this compound demonstrates potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. In vitro studies show significant trypanocidal effects, and in vivo studies confirm its efficacy in curing infections in animal models .

Insights from Case Studies

4.1 Clinical Trials and Drug Development

Numerous fluorinated nucleosides have progressed into clinical trials or received FDA approval for therapeutic use, highlighting the significance of this compound class in drug discovery . For instance, drugs like azvudine have shown promise in treating viral infections such as COVID-19 and HIV, underscoring the therapeutic potential of fluorinated nucleosides including 2-fluoro derivatives .

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-deoxyadenosine involves its incorporation into DNA during replication. Once incorporated, it disrupts the normal function of DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This results in the inhibition of cell proliferation, making it effective against rapidly dividing cells such as cancer cells. The compound also targets purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural and functional differences between 2-fluoro-3'-deoxyadenosine and related nucleoside analogues:

Compound Structural Features Synthesis Method Key Biological Activity References
This compound Fluorine at adenine C2; 3'-deoxyribose Enzymatic (immobilized NDTs) Anti-trypanosomal (100% activity)
3'-Deoxy-3'-fluoroadenosine Fluorine at ribose C3'; adenine intact Chemical synthesis Antiviral (under investigation)
2'-Fluoro-2'-deoxyadenosine Fluorine at ribose C2'; adenine intact Chemical synthesis Antisense oligonucleotide backbone modification
Lodenosine (2'-β-Fluoro-2',3'-dideoxyadenosine) Fluorine at ribose C2'; 2',3'-dideoxy Chemical synthesis Anti-HIV (discontinued in clinical trials)
Cordycepin (3'-Deoxyadenosine) No fluorine; 3'-deoxyribose Natural extraction/enzymatic Anti-cancer, anti-inflammatory

Key Observations:

Fluorine Position Matters: Fluorination at the adenine C2 (as in this compound) enhances base-pairing stability and resistance to enzymatic degradation compared to fluorination on the ribose (e.g., 2'-fluoro-2'-deoxyadenosine) .

Anti-Trypanosomal Activity: this compound outperforms cordycepin and Ara-A (vidarabine) in Trypanosoma brucei assays.

Synthetic Efficiency: Enzymatic synthesis using immobilized NDTs achieves higher yields (5.8 ± 0.1 mg/mg enzyme) compared to traditional chemical routes for analogues like Lodenosine, which require multistep organic synthesis .

Physicochemical and Spectroscopic Properties

  • Molecular Weight and Stability: this compound (m/z = 270.10) is lighter than 3'-deoxy-3'-fluoroadenosine (C₁₀H₁₂FN₅O₃, MW = 285.24) but heavier than Lodenosine (C₁₀H₁₂FN₅O₂, MW = 253.23) . Stability studies show that this compound retains integrity at -20°C, whereas cordycepin degrades under similar conditions due to its unmodified ribose .
  • ¹⁹F NMR Signatures: The fluorine in this compound resonates at -73 ppm, distinct from 2-fluoroadenine (-53 ppm) and ribose-fluorinated analogues (e.g., -120 to -150 ppm for 2'-fluoro-2'-deoxyadenosine) . This downfield shift reflects electron-withdrawing effects from the ribose ring.

Biological Activity

2-Fluoro-3'-deoxyadenosine (2-F-3'-dA), also known as 2-fluorocordycepin, is a modified nucleoside analog where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom. This modification enhances its stability and alters its biological activity, making it a compound of interest in various scientific and medical fields, particularly in oncology and virology.

This compound has the following chemical characteristics:

  • Molecular Formula: C10H12FN5O3
  • Molecular Weight: 253.23 g/mol
  • CAS Number: 15386-69-3

This compound's structural modification allows it to resist degradation by adenosine deaminase (ADA), which is significant for its therapeutic applications, particularly in cancer treatment and antiviral therapies .

The biological activity of 2-F-3'-dA primarily arises from its intracellular phosphorylation to its active triphosphate form (2-F-3'-dATP). This active metabolite can competitively inhibit viral polymerases and interfere with nucleic acid synthesis. The mechanism can be summarized as follows:

  • Uptake: The compound enters cells via specific transporters, such as the high-affinity TbAT1/P2 adenosine transporter in Trypanosoma brucei.
  • Phosphorylation: Inside the cell, it is phosphorylated by kinases, trapping it within the cell and allowing it to disrupt metabolic processes.
  • Nucleic Acid Interference: The phosphorylated form interferes with nucleic acid synthesis, leading to cell death in susceptible organisms or cancer cells .

Antiviral Properties

Research indicates that 2-F-3'-dA exhibits potent antiviral activity. It acts as a prodrug for 2-fluoroadenine, which has demonstrated cytotoxic effects against various viral infections. Its mechanism involves inhibiting viral replication by targeting virus-specific polymerases, thereby preventing further nucleic acid chain elongation .

Anticancer Activity

2-F-3'-dA has shown promise as an anticancer agent through several mechanisms:

  • Induction of Apoptosis: The compound has been observed to induce apoptosis in various cancer cell lines, including lung cancer (A549) and leukemia cells (U937). This effect is mediated through pathways involving adenosine receptors and death receptors .
  • Inhibition of Tumor Growth: In preclinical studies, 2-F-3'-dA exhibited significant tumor growth inhibition in xenograft models of solid tumors. It has been evaluated in clinical trials for patients with advanced solid tumors .

Comparative Analysis with Other Nucleoside Analogs

Compound NameBase TypeMechanism of ActionKey Applications
This compoundAdenineInhibits nucleic acid synthesisAntiviral, Anticancer
2-Fluoro-2'-deoxycytidineCytosineAntiviral agentHIV treatment
2-Fluoro-2'-deoxyguanosineGuanineCancer therapyAntitumor
2-Fluoro-2'-deoxyuridineUracilCancer treatmentChemotherapy

Case Studies

Recent studies have highlighted the efficacy of 2-F-3'-dA in treating Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated that this compound effectively reduced parasite viability by interfering with essential metabolic processes after being phosphorylated within the parasite .

Additionally, clinical trials involving patients with refractory leukemias have shown promising results, indicating that 2-F-3'-dA can enhance intracellular levels of its active metabolite, thereby improving therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 2-Fluoro-3'-deoxyadenosine, and how do their yields and purity profiles compare?

  • Methodological Answer : Two main approaches exist:

  • Enzymatic Biocatalysis : Immobilized 2'-deoxyribosyltransferases (e.g., CtNDTY7F_A9S mutant) enable nucleoside synthesis with enhanced recyclability (7 cycles) and yield (219.3% relative to free enzyme). Production reaches 5.8 ± 0.1 mg per mg immobilized enzyme, with HPLC retention at 22 minutes and HRMS confirmation (m/z 270.1006, 3.33 ppm deviation). Minor impurities like cordycepin (m/z 252.24) and residual 2-fluoroadenine (-53 ppm in ^19F NMR) are observed .
  • Chemical Synthesis : Multi-step routes involve trifluoroacetylation, azide reduction, and column chromatography (e.g., 0–1.5% methanol in DCM). While yields are not explicitly reported, these methods require rigorous purification to remove intermediates .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is critical:

  • HPLC : Retention time (22 min) differentiates the compound from substrates .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular identity (observed m/z 270.1006 vs. theoretical 270.0997) .
  • ^19F NMR : Identifies fluorine environment, with distinct shifts for this compound (-73 ppm) vs. 2-fluoroadenine (-53 ppm). Shielding effects in the nucleoside explain the downfield shift .

Q. How does enzyme selection (e.g., extremophilic vs. mesophilic sources) impact biocatalytic efficiency?

  • Methodological Answer : Extremophilic enzymes (e.g., Chroococcidiopsis thermalis CtNDT) show superior thermostability and activity under harsh conditions. Immobilized CtNDTY7F_A9S retains >80% activity after 7 cycles, whereas psychrotolerant enzymes (e.g., Bacillus psychrosaccharolyticus BpNDT) may require lower temperatures for optimal function. Covalent immobilization on chitosan beads enhances recyclability and yield by 2.2-fold compared to free enzymes .

Advanced Research Questions

Q. What strategies optimize biocatalytic processes for scalable this compound production?

  • Methodological Answer : Key optimizations include:

  • Immobilization Techniques : Covalent bonding or encapsulation improves enzyme stability and reusability. For example, chitosan-immobilized CtNDTY7F_A9S increases yield to 5.90 ± 0.46 mg per batch .
  • Substrate Engineering : Using adenine analogs with higher solubility reduces reaction heterogeneity.
  • Process Monitoring : Real-time HPLC tracking (21–23 min collection window) ensures consistent purity during scale-up .

Q. How can conflicting NMR or HRMS data (e.g., unexpected peaks or shifts) be systematically resolved?

  • Methodological Answer : Contradictions arise from:

  • Impurity Profiles : Cordycepin (m/z 252.24) in enzymatic synthesis requires post-purification via freeze-drying and column chromatography .
  • Shielding Effects : In ^19F NMR, the -73 ppm signal (nucleoside) vs. -53 ppm (free adenine) reflects electronic environments. Quantum mechanical calculations or comparative NMR with reference standards clarify assignments .

Q. What are the thermodynamic implications of this compound’s crystal structure for its stability and activity?

  • Methodological Answer : Hirshfeld surface analysis of α-D-2'-deoxyadenosine analogs reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the lattice. Fluorine’s electronegativity may alter packing efficiency, impacting solubility and degradation kinetics. Comparative studies with non-fluorinated analogs are needed .

Q. How do synthetic byproducts differ between enzymatic and chemical routes, and what mitigation strategies exist?

  • Methodological Answer :

  • Enzymatic Routes : Residual 2-fluoroadenine arises from incomplete transglycosylation. Mitigation includes optimizing reaction time and enzyme:substrate ratios .
  • Chemical Routes : Trifluoroacetylated intermediates (e.g., compound 4 in ) require careful deprotection. Silica gel chromatography (2–10% methanol in DCM) removes these .

Q. What computational models predict the anti-trypanosomal activity of this compound?

  • Methodological Answer : Molecular docking studies with trypanosomal kinases or polymerases can identify binding affinities. Comparative analysis with FDA-approved nucleoside analogs (e.g., cordycepin) may reveal fluorine’s role in target selectivity .

Q. Data Contradiction Analysis

  • Example : The enzymatic route’s higher yield (219.3% ) vs. chemical synthesis’s unreported yields suggests trade-offs between scalability and purity. Researchers must balance enzyme cost, reaction time, and purification needs.
  • Resolution : Hybrid approaches (e.g., enzymatic synthesis followed by chemical modification) may leverage both methods’ advantages.

Properties

IUPAC Name

(2R,3R,5S)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVQISHHKVORII-OBXARNEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)F)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)F)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432315
Record name 3'-desoxy-2-fluoradenosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15386-69-3
Record name 3'-desoxy-2-fluoradenosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-3'-deoxyadenosine
2-Fluoro-3'-deoxyadenosine
2-Fluoro-3'-deoxyadenosine
2-Fluoro-3'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.